molecular formula C11H10BrN3O3 B6201959 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2742653-66-1

5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

カタログ番号 B6201959
CAS番号: 2742653-66-1
分子量: 312.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one (5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one) is a synthetic compound of pyrimidine derivatives. It is a potent inhibitor of cyclin-dependent kinase (CDK) and has been widely studied for its potential therapeutic applications. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to be an effective inhibitor of CDK1, CDK2 and CDK4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases.

作用機序

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one is a potent inhibitor of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is an enzyme that plays an important role in the regulation of cell cycle progression. 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one binds to the active site of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one, blocking its activity and preventing the phosphorylation of proteins that are critical for cell cycle progression. As a result, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one inhibits the growth of various cancer cell lines in vitro.
Biochemical and Physiological Effects
5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines in vitro, as well as to have anti-inflammatory and anti-fibrotic activity. Additionally, it has been found to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

実験室実験の利点と制限

The use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one in laboratory experiments has a number of advantages and limitations. The primary advantage of using this compound is its ability to effectively inhibit the activity of cyclin-dependent kinase (5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one). This allows researchers to study the effects of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one inhibition on various cell lines and to develop potential therapeutic applications for the compound. However, the use of 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one also has some limitations. For example, the compound is not very soluble in water, which can make it difficult to use in experiments. Additionally, the compound is not very stable, and can degrade over time, which can limit its usefulness in long-term experiments.

将来の方向性

There are a number of potential future directions for research related to 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one. One potential direction is to further study the compound’s potential therapeutic applications, including its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research could be done to explore the compound’s potential to inhibit other 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-ones, as well as other enzymes involved in cell cycle progression. Finally, further research could be done to improve the stability and solubility of the compound, in order to make it more useful in laboratory experiments.

合成法

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one can be synthesized through a three-step process. The first step involves reacting 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one with a base such as sodium hydroxide to form a salt of the compound. The second step involves reacting the salt with a reducing agent such as sodium borohydride to reduce the bromine atom to a hydrogen atom. The third step involves reacting the reduced compound with a base such as sodium hydroxide to form the final product.

科学的研究の応用

5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been studied extensively for its potential therapeutic applications. It has been found to be an effective inhibitor of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one1, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one2, and 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one4, and has been used in a variety of scientific studies, including those related to cancer, inflammation, and other diseases. In particular, 5-Br-2-OH-3-MP-6-Me-3,4-DHPM-4-one has been found to have potential anti-cancer activity, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, it has been found to have anti-inflammatory and anti-fibrotic activity, and to have potential therapeutic applications in the treatment of arthritis, asthma, and other inflammatory diseases.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one' involves the condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate, followed by bromination and cyclization to form the final product.", "Starting Materials": [ "6-methoxypyridin-3-amine", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: Condensation of 6-methoxypyridin-3-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(6-methoxypyridin-3-yl)-3-oxopropanenitrile.", "Step 2: Bromination of the nitrile group using bromine in the presence of a catalyst such as phosphorus tribromide to form 5-bromo-3-(6-methoxypyridin-3-yl)-3-oxopentanenitrile.", "Step 3: Cyclization of the nitrile group with the hydroxyl group using a base such as potassium carbonate to form the final product, 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one." ] }

CAS番号

2742653-66-1

分子式

C11H10BrN3O3

分子量

312.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。